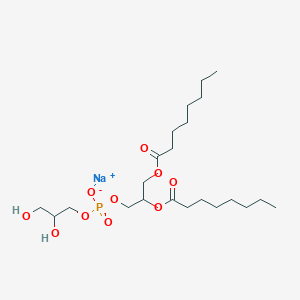
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2R)-1-terc-butoxicarbonil-2-metil-5-oxo-pirrolidina-2-carboxílico es un compuesto quiral con una importancia significativa en la síntesis orgánica y la investigación farmacéutica. Este compuesto es conocido por sus características estructurales únicas, que incluyen un anillo pirrolidínico sustituido con un grupo terc-butoxicarbonil, un grupo metil y un grupo ácido carboxílico. Su estereoquímica está definida por la configuración (2R), que juega un papel crucial en su reactividad e interacciones con otras moléculas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (2R)-1-terc-butoxicarbonil-2-metil-5-oxo-pirrolidina-2-carboxílico típicamente involucra los siguientes pasos:
Formación del anillo pirrolidínico: El anillo pirrolidínico puede sintetizarse a través de una reacción de ciclización que involucra precursores apropiados como aminoácidos u otros compuestos que contienen nitrógeno.
Introducción del grupo terc-butoxicarbonil: El grupo terc-butoxicarbonil (Boc) se introduce usando cloroformiato de terc-butilo en presencia de una base como la trietilamina. Este paso protege al grupo amina durante las reacciones subsiguientes.
Oxidación: La oxidación del anillo pirrolidínico para introducir el grupo ceto puede llevarse a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Carboxilación: El grupo ácido carboxílico se introduce a través de reacciones de carboxilación, que a menudo involucran dióxido de carbono bajo condiciones de alta presión y temperatura.
Métodos de Producción Industrial
La producción industrial del ácido (2R)-1-terc-butoxicarbonil-2-metil-5-oxo-pirrolidina-2-carboxílico puede involucrar procesos a gran escala por lotes o de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza del compuesto, utilizando condiciones de reacción optimizadas y catalizadores para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metil, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ceto, convirtiéndolo en un grupo hidroxilo y formando derivados alcohólicos.
Sustitución: El grupo terc-butoxicarbonil puede sustituirse por otros grupos protectores o grupos funcionales a través de reacciones de sustitución nucleofílica.
Hidrólisis: El grupo Boc puede eliminarse mediante hidrólisis en condiciones ácidas, produciendo la amina libre.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Amoniaco, aminas, alcoholes.
Condiciones ácidas: Ácido clorhídrico, ácido sulfúrico.
Productos Principales
Productos de oxidación: Ácidos carboxílicos, aldehídos.
Productos de reducción: Alcoholes.
Productos de sustitución: Diversos derivados protegidos o funcionalizados.
Aplicaciones en la Investigación Científica
El ácido (2R)-1-terc-butoxicarbonil-2-metil-5-oxo-pirrolidina-2-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos y productos naturales.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y como sustrato en ensayos bioquímicos.
Medicina: Es un intermedio clave en la síntesis de fármacos y agentes terapéuticos, particularmente aquellos que se dirigen a afecciones neurológicas e inflamatorias.
Industria: El compuesto se utiliza en la producción de productos químicos finos y como precursor en la fabricación de agroquímicos y materiales especiales.
Aplicaciones Científicas De Investigación
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty materials.
Mecanismo De Acción
El mecanismo de acción del ácido (2R)-1-terc-butoxicarbonil-2-metil-5-oxo-pirrolidina-2-carboxílico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estereoquímica y los grupos funcionales del compuesto le permiten unirse a los sitios activos, modulando la actividad de las moléculas diana. Esta interacción puede conducir a la inhibición o activación de vías bioquímicas, influyendo en diversos procesos fisiológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido (2R)-2-amino-3-hidroxipropanoico: Comparte la configuración (2R) y grupos funcionales similares.
Ácido (2R)-2-metil-3-oxo-4-fenilbutanoico: Contiene un grupo ceto y un grupo ácido carboxílico, similar al compuesto objetivo.
Ácido (2R)-1-terc-butoxicarbonil-2-fenil-5-oxo-pirrolidina-2-carboxílico: Estructura similar con un grupo fenilo en lugar de un grupo metil.
Unicidad
El ácido (2R)-1-terc-butoxicarbonil-2-metil-5-oxo-pirrolidina-2-carboxílico es único debido a su estereoquímica específica y la presencia del grupo terc-butoxicarbonil, que proporciona estabilidad y protección durante las reacciones químicas. Su versatilidad para sufrir diversas transformaciones químicas lo convierte en un compuesto valioso en la química sintética y la investigación farmacéutica.
Propiedades
Número CAS |
912445-02-4 |
|---|---|
Fórmula molecular |
C11H17NO5 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-7(13)5-6-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m1/s1 |
Clave InChI |
DWRIQGQCPRJSCI-LLVKDONJSA-N |
SMILES isomérico |
C[C@@]1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)
![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)
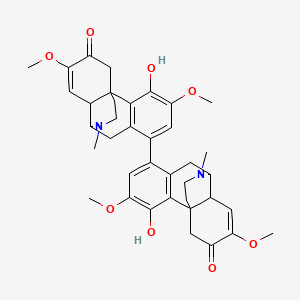


![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)
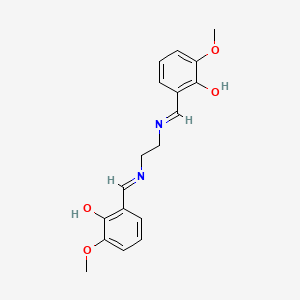
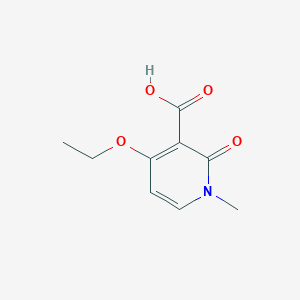
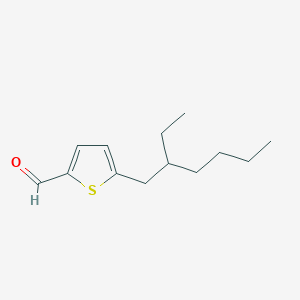


![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)
